

An In-depth Technical Guide to n-Propylacrylamide: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-Propylacrylamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **n-Propylacrylamide**, a versatile monomer, and its resulting polymer, poly(**n-Propylacrylamide**). This document delves into its chemical structure, physicochemical properties, synthesis methodologies, and its significant applications in the biomedical field, particularly in drug delivery and tissue engineering.

Chemical Structure and Identification

n-Propylacrylamide, systematically named N-propylprop-2-enamide, is an organic compound with the chemical formula $C_6H_{11}NO$.^[1] Its structure consists of a propyl group attached to the nitrogen atom of an acrylamide functional group.

Chemical Structure of **n-Propylacrylamide**:

Identifier	Value
IUPAC Name	N-propylprop-2-enamide[1]
CAS Number	25999-13-7[1]
Molecular Formula	C ₆ H ₁₁ NO[1]
Molecular Weight	113.16 g/mol [1]
InChI	1S/C6H11NO/c1-3-5-7-6(8)4-2/h4H,2-3,5H2,1H3,(H,7,8)
InChIKey	WDFKEEALECCKTJ-UHFFFAOYSA-N
SMILES	CCCNC(=O)C=C

Physicochemical Properties

n-Propylacrylamide is a colorless to pale yellow liquid at room temperature. Its properties are summarized in the table below.

Property	Value	Reference
Physical State	Liquid	
Color	Colorless to pale yellow	
Boiling Point	234.2 °C at 760 mmHg	[2]
Density	0.88 g/cm ³	[2]
Flash Point	126.0 °C	[2]
Solubility	Data for the closely related N-isopropylacrylamide suggests it is arbitrarily soluble in water and various organic solvents like methanol, ethanol, and acetone, but almost insoluble in ethyl acetate and n-hexane.	[3]

Synthesis and Polymerization

Synthesis of n-Propylacrylamide Monomer

A common method for the synthesis of N-substituted acrylamides is the reaction of an amine with acryloyl chloride. For **n-Propylacrylamide**, this involves the reaction of propylamine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of **n-Propylacrylamide**

Materials:

- Propylamine
- Acryloyl chloride
- Triethylamine (or another suitable base)
- Anhydrous diethyl ether (or other suitable solvent)
- Sodium sulfate (anhydrous)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel
- Ice bath
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propylamine and triethylamine in anhydrous diethyl ether.
- Cool the flask in an ice bath.

- Slowly add acryloyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Filter the reaction mixture to remove the triethylamine hydrochloride salt.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude **n-Propylacrylamide**.
- The crude product can be further purified by vacuum distillation.

Polymerization of n-Propylacrylamide

Poly(**n-Propylacrylamide**) (PNPAM) is typically synthesized via free-radical polymerization of the **n-Propylacrylamide** monomer.^[4] This process can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS).

Experimental Protocol: Free-Radical Polymerization of **n-Propylacrylamide**

Materials:

- **n-Propylacrylamide** monomer
- Azobisisobutyronitrile (AIBN) or Potassium Persulfate (KPS)
- Solvent (e.g., water, dimethylformamide)
- Nitrogen or Argon gas
- Schlenk flask or similar reaction vessel
- Oil bath or heating mantle

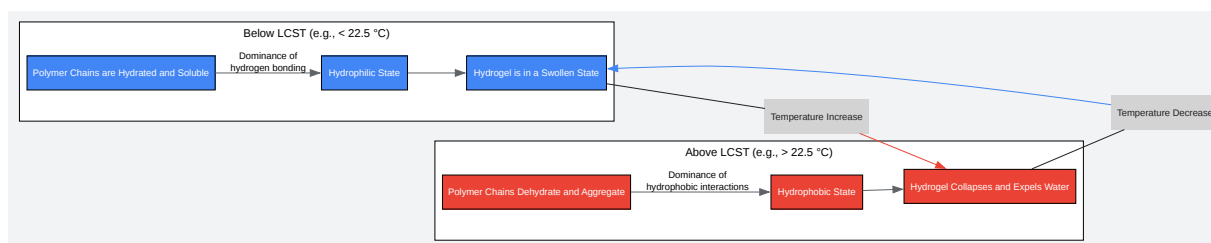
- Magnetic stirrer and stir bar

Procedure:

- Dissolve the desired amount of **n-Propylacrylamide** monomer and the initiator (e.g., AIBN) in the chosen solvent in a Schlenk flask.
- Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
- Place the flask in an oil bath preheated to the desired reaction temperature (typically 60-80 °C for AIBN).
- Stir the reaction mixture for the desired period (several hours to overnight) to allow for polymerization to occur.
- To terminate the reaction, cool the flask to room temperature and expose the solution to air.
- The resulting polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether or hexane), followed by filtration and drying under vacuum.

Thermoresponsive Behavior of Poly(**n-Propylacrylamide**)

A key property of poly(**n-Propylacrylamide**) is its thermoresponsive nature in aqueous solutions. It exhibits a Lower Critical Solution Temperature (LCST), which is the temperature above which the polymer becomes insoluble and undergoes a phase transition from a hydrophilic, swollen state to a hydrophobic, collapsed state. The theta temperature for poly(N-**n-propylacrylamide**) in water has been determined to be 22.54 ± 0.01 °C.[5] This sharp phase transition is a critical feature for its application in "smart" materials.



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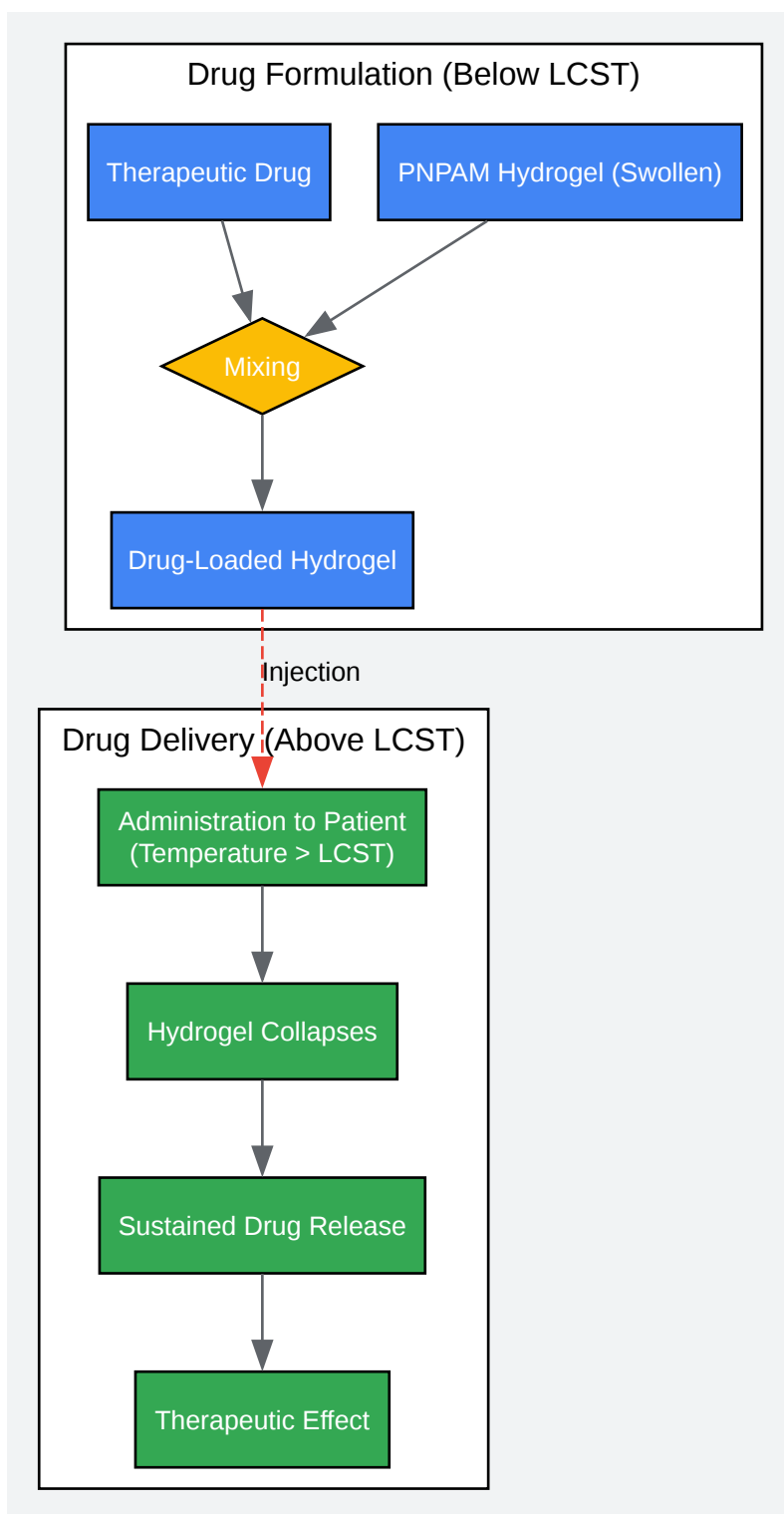
Fig. 1: Thermoresponsive phase transition of Poly(**n-Propylacrylamide**).

Applications in Drug Development and Tissue Engineering

The unique thermoresponsive properties of poly(**n-Propylacrylamide**) make it a highly attractive material for various biomedical applications, particularly in the fields of controlled drug delivery and tissue engineering.

Controlled Drug Delivery

PNPAM-based hydrogels can be used as intelligent carriers for the controlled release of therapeutic agents.[6] The drug can be loaded into the hydrogel matrix at a temperature below the LCST when the hydrogel is in its swollen, hydrophilic state. Upon administration and exposure to physiological temperatures (around 37 °C, which is above the LCST of PNPAM), the hydrogel collapses, leading to a sustained release of the encapsulated drug.

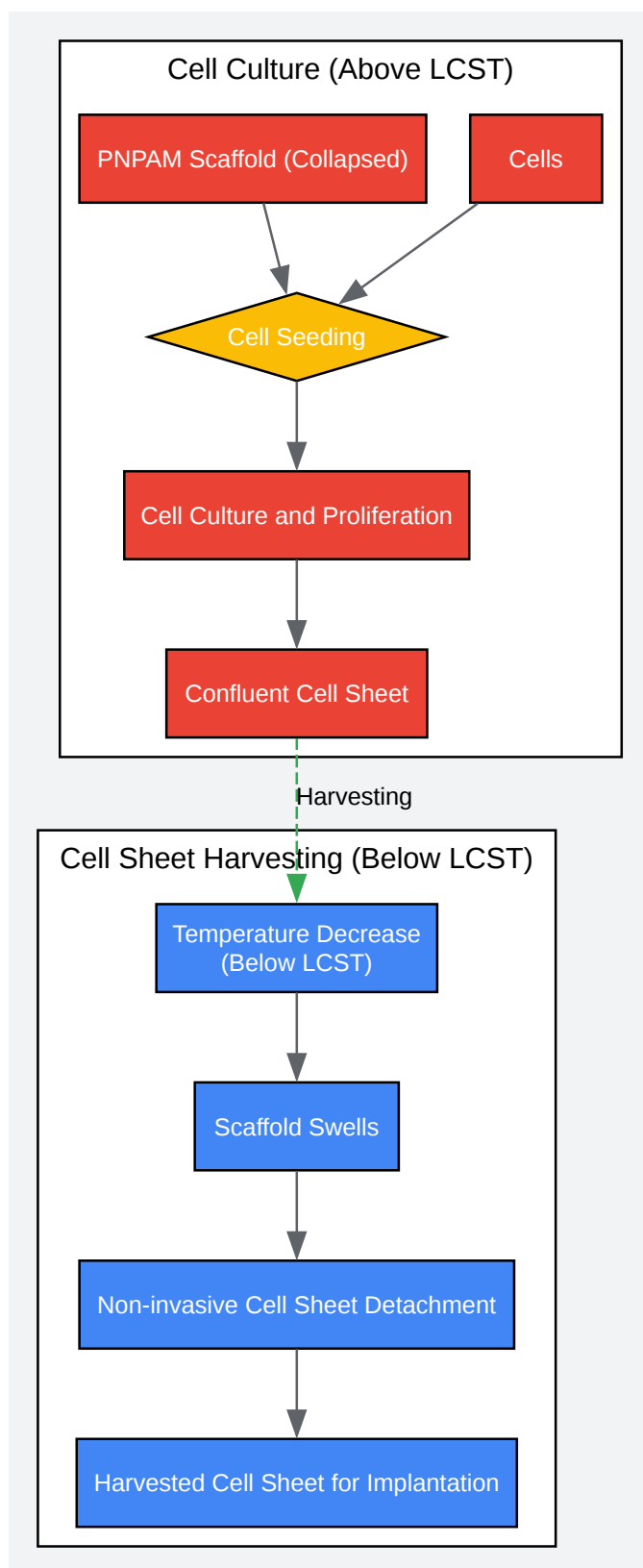


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Fig. 2: Workflow for PNPAM-based controlled drug delivery.

Tissue Engineering

In tissue engineering, PNPAM-based hydrogels can serve as "smart" scaffolds for cell culture and tissue regeneration.[7] These scaffolds can mimic the extracellular matrix and provide a supportive environment for cell adhesion, proliferation, and differentiation. The thermoresponsive nature of the scaffold allows for the non-enzymatic detachment of cultured cells by simply lowering the temperature below the LCST, which causes the hydrogel to swell and release the cells in sheets, preserving their extracellular matrix and cell-cell junctions.



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Fig. 3: Workflow for PNPAM-based tissue engineering application.

Conclusion

n-Propylacrylamide is a valuable monomer for the synthesis of thermoresponsive polymers with significant potential in the biomedical field. The ability of poly(**n-Propylacrylamide**) to undergo a sharp, reversible phase transition in aqueous solutions near physiological temperatures makes it an ideal candidate for the development of advanced drug delivery systems and "smart" scaffolds for tissue engineering. Further research into the functionalization and copolymerization of **n-Propylacrylamide** will undoubtedly lead to the creation of novel biomaterials with enhanced properties and a wider range of applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to n-Propylacrylamide: Chemical Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208410#n-propylacrylamide-chemical-structure-and-properties]

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